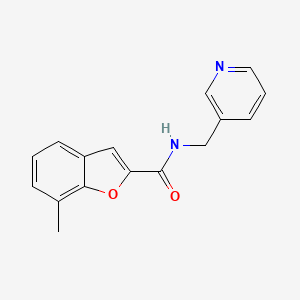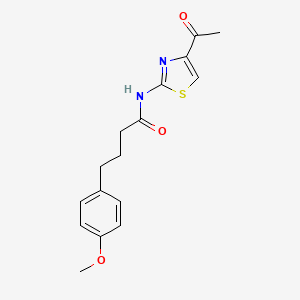![molecular formula C19H25N3O3 B7535821 N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-tumor agent. The compound was first synthesized in the 1970s, but it wasn't until the early 2000s that its anti-tumor properties were discovered. In
Mécanisme D'action
The exact mechanism of action of N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer. N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide also appears to target the tumor vasculature, leading to a reduction in blood flow and oxygen supply to the tumor.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in tumor cells. N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has also been found to reduce the levels of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), in tumor cells. In addition, N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has been shown to increase the permeability of the blood-brain barrier, which could have implications for the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has also been extensively studied in animal models, providing a wealth of data on its anti-tumor properties. However, there are also some limitations to using N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations. In addition, the exact mechanism of action of N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide. One area of focus is on improving the pharmacokinetics of the compound to increase its efficacy in vivo. Another area of research is on identifying biomarkers that can predict which patients are most likely to respond to N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide treatment. There is also interest in combining N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide with other anti-tumor agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is ongoing research on the mechanism of action of N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide and its potential as a tool for studying the immune response to cancer.
Méthodes De Synthèse
The synthesis of N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide involves several steps, starting with the reaction of 2-amino-6-methoxyquinoline with dimethylformamide dimethyl acetal to form N,N-dimethylamino-2-(6-methoxyquinolin-2-yl)acetamide. This intermediate is then reacted with ethyl oxalyl chloride to form N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has been studied extensively for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of animal models. N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Clinical trials have been conducted to evaluate the safety and efficacy of N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide in patients with advanced solid tumors, but the results have been mixed.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(25-12-16-5-4-10-24-16)19(23)20-15-7-8-17-14(11-15)6-9-18(21-17)22(2)3/h6-9,11,13,16H,4-5,10,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZECBQFAODDFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=C(C=C2)N(C)C)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)

![(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535743.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea](/img/structure/B7535749.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-chloro-2-methoxybenzamide](/img/structure/B7535753.png)

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-phenylbutanamide](/img/structure/B7535765.png)
![N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide](/img/structure/B7535779.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-tert-butylbenzamide](/img/structure/B7535797.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7535839.png)